molecular formula C9H9NO3S B3043800 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid CAS No. 926273-18-9

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid

Cat. No.: B3043800
CAS No.: 926273-18-9
M. Wt: 211.24 g/mol
InChI Key: PYRBWOPHGUTADS-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid is an organic compound belonging to the class of thiophene carboxamides. It features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research.

Biological Activity

Overview

3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, an organic compound classified as a thiophene carboxamide, has garnered attention in scientific research due to its potential biological activities. This compound features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group, which may contribute to its unique properties and mechanisms of action.

PropertyValue
IUPAC Name 3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Molecular Formula C₉H₉N₁O₃S
Molecular Weight 211.24 g/mol
CAS Number 926273-18-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride, using triethylamine as a base under anhydrous conditions. This method aims to prevent hydrolysis of the acid chloride, ensuring higher yields of the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular signaling processes, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing specific kinases that are critical for tumor growth. This aspect highlights its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Enzyme Inhibition Studies : The compound was screened against several enzymes implicated in cancer metabolism, showing promising results as an inhibitor of key metabolic pathways. This suggests its potential role in combination therapies targeting metabolic reprogramming in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Differences
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideModerate anticancer activityDifferent substitution pattern affects potency
Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylateLower antimicrobial activityEster vs. acid group influences solubility

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRBWOPHGUTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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